molecular formula C9H18OS B14452832 S-Heptan-2-yl ethanethioate CAS No. 76790-71-1

S-Heptan-2-yl ethanethioate

Cat. No.: B14452832
CAS No.: 76790-71-1
M. Wt: 174.31 g/mol
InChI Key: PDRWRNLWASQTHN-UHFFFAOYSA-N
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Description

S-Heptan-2-yl ethanethioate (IUPAC name: S-(heptan-2-yl) ethanethioate) is a thioester characterized by a seven-carbon alkyl chain (heptan-2-yl group) bonded to a sulfur atom, which is further linked to an acetyl group. Thioesters like this compound are known for their distinct sulfurous aromas and reactivity, making them valuable in diverse industrial and research contexts .

Properties

IUPAC Name

S-heptan-2-yl ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-4-5-6-7-8(2)11-9(3)10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWRNLWASQTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70824351
Record name S-Heptan-2-yl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70824351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76790-71-1
Record name S-Heptan-2-yl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70824351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Heptan-2-yl ethanethioate typically involves the reaction of heptan-2-ol with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester. Common catalysts used in this reaction include acids such as sulfuric acid or Lewis acids like zinc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the esterification reaction, and the product is subsequently purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

S-Heptan-2-yl ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

S-Heptan-2-yl ethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Heptan-2-yl ethanethioate involves its interaction with various molecular targets. In biochemical pathways, thioesters are known to participate in acyl transfer reactions, where the acyl group is transferred to a nucleophile. This process is facilitated by enzymes that recognize the thioester group and catalyze the reaction .

Comparison with Similar Compounds

Key Observations :

  • Structural Diversity : Substitutions at the sulfur atom (e.g., alkyl chains, heterocycles) dictate reactivity and biological activity. Branched chains (as in S-heptan-2-yl) may enhance volatility for flavor applications, while aromatic or heterocyclic groups (e.g., Compound 29e) improve pharmacological targeting .
  • Reactivity : Potassium ethanethioate’s nucleophilic sulfur enables C–S bond formation in synthesis, though bulkier derivatives like this compound may exhibit steric hindrance, altering reaction pathways .

Flavor and Fragrance

S-Methyl ethanethioate and related sulfur compounds are critical to melon flavor profiles, correlating with sensory attributes like sweetness and freshness . This compound, with its longer alkyl chain, could similarly contribute to tropical or fruity aromas in food additives.

Pharmaceuticals

Ethanethioate derivatives with bioactive scaffolds (e.g., Compound 29e) demonstrate potent antimycobacterial activity, outperforming rifampin in some cases .

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